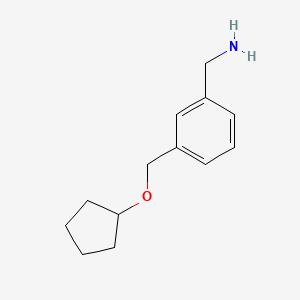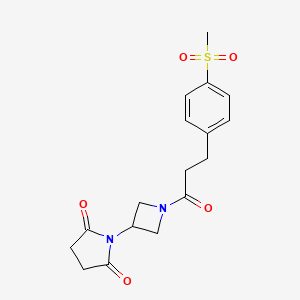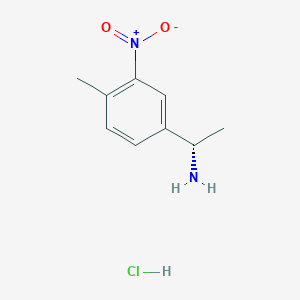
cis-2-Aminocyclobutane-1-carboxylic acid
Übersicht
Beschreibung
“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “cis-2-Aminocyclobutane-1-carboxylic acid” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .Molecular Structure Analysis
The molecular structure of “cis-2-Aminocyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis
While specific chemical reactions involving “cis-2-Aminocyclobutane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .Physical And Chemical Properties Analysis
“Cis-2-Aminocyclobutane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.59 .Wissenschaftliche Forschungsanwendungen
Foldamer Science and Regular Folding Patterns
ACBC is a cyclic β-amino acid that plays a crucial role in foldamer science. Synthetic oligomers assembled from specific molecular building blocks can adopt regular folding patterns, stabilized by non-covalent interactions like hydrogen bonds. ACBC-containing oligomers exhibit diverse secondary structures, including helices, turns, and sheets. These structures resemble those found in natural proteins and have potential applications in biomaterials and drug design .
β-Peptides and Proteolytic Resistance
Oligomers composed of β-amino acids (β-peptides) are resistant to proteolysis, making them attractive for biomedical applications. ACBC, with its unique conformational bias due to the 4-membered ring, contributes to stable secondary structures. Researchers explore ACBC-based β-peptides for drug delivery, enzyme inhibition, and antimicrobial agents .
Vibrational Circular Dichroism (VCD) Studies
VCD spectroscopy investigates solid-state organization and conformational preferences of ACBC derivatives. By combining VCD with FTIR absorption spectroscopy, researchers gain insights into local hydrogen bonding interactions and long-distance effects. ACBC’s distinct geometry influences its interactions within the solid phase, providing valuable data for crystallography and material science .
Self-Assembled Nanostructures
ACBC-based peptides exhibit intriguing self-assembly behavior. For instance:
- Cis-ACPC Strands : 2-Aminocyclopentane-1-carboxylic acid (ACPC) peptides with cis conformation at the θ torsion angle form extended strands with a zigzag pattern .
- Nanoarchitectures : ACBC-containing peptides self-assemble into nanostructures, potentially useful for drug delivery, tissue engineering, and nanotechnology applications .
Chirality and Stereochemistry
ACBC’s chiral properties impact its interactions with other molecules. Researchers investigate how cis and trans isomers of ACBC influence peptide folding, binding, and recognition. Understanding stereochemistry guides drug design and bioactivity optimization .
Computational Modeling and Drug Design
Molecular dynamics simulations and quantum mechanical calculations explore ACBC’s behavior in different environments. These studies aid in rational drug design, predicting binding affinities, and optimizing peptide-based therapeutics .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Wirkmechanismus
Target of Action
cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a cyclic β-amino acid It’s known that β-amino acids, including acbc, are often incorporated into peptides, leading to the formation of foldamers . These foldamers can interact with various biological targets, influencing their function .
Mode of Action
It’s known that peptides containing β-amino acids, like acbc, can undergo self-assembly, forming different interactions that lead to the creation of well-defined nanostructures . These nanostructures can interact with biological targets, potentially altering their function .
Biochemical Pathways
The self-assembled nanostructures formed by peptides containing β-amino acids like acbc can potentially interact with various biochemical pathways, influencing their function .
Pharmacokinetics
It’s known that β-amino acids are extraordinarily stable in metabolic processes occurring in mammals, insects, and plants, and they undergo microbial degradation very slowly . This suggests that ACBC may have good bioavailability and stability in the body.
Result of Action
The interaction of the self-assembled nanostructures formed by peptides containing β-amino acids like acbc with biological targets can potentially alter their function , leading to various molecular and cellular effects.
Action Environment
The stability of β-amino acids in various metabolic processes suggests that they may be resistant to various environmental factors .
Eigenschaften
IUPAC Name |
(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272388 | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221158-95-8 | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)



![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)
